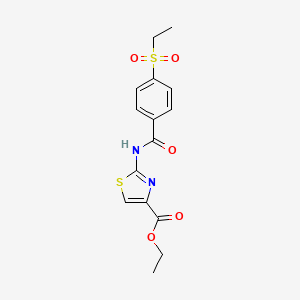

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of Lawesson’s Reagent (LR) for the transformation of enamide ester to thiazole-4-carboxylate . The enamide ester is treated with 2 equivalents of LR in refluxing toluene for 2 hours to provide the thiazole-4-carboxylate in good yield .

Molecular Structure Analysis

The thiazole ring in the molecule contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Chemical Reactions Analysis

Thiazole derivatives, including “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate”, can undergo various chemical reactions. They can serve as multidentate ligands for various metals due to the presence of sulfur and nitrogen atoms, and are therefore widely used in coordination chemistry to construct new scaffolds with efficient bioactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate” can be inferred from its structure. For example, the presence of the thiazole ring, the ethylsulfonyl group, and the benzamido group can influence its solubility, reactivity, and stability .

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazoles, including our compound of interest, have been investigated for their antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. For instance, sulfathiazole, a thiazole derivative, is an established antimicrobial drug . Further studies on the specific antimicrobial activity of our compound are warranted.

Biological Interactions

Understanding how “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate” interacts with biological systems—such as enzymes, receptors, or cellular pathways—can guide its potential applications.

Mécanisme D'action

While the specific mechanism of action for “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate” is not mentioned in the search results, thiazole derivatives in general have been reported to have different biological properties like anti-inflammatory, antifungal, antihypertensive, and antibacterial . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Orientations Futures

Thiazole derivatives, including “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate”, have shown promising therapeutic roles. Therefore, future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in medicinal and pharmaceutical fields .

Propriétés

IUPAC Name |

ethyl 2-[(4-ethylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c1-3-22-14(19)12-9-23-15(16-12)17-13(18)10-5-7-11(8-6-10)24(20,21)4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIRVUKODBPFIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2481668.png)

![[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B2481670.png)

![[2-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B2481675.png)

![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481678.png)

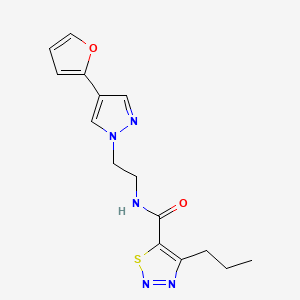

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481682.png)

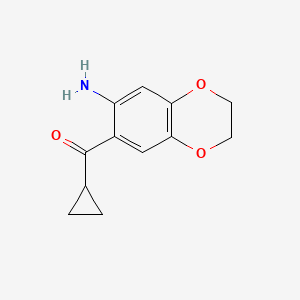

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2481689.png)

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2481690.png)